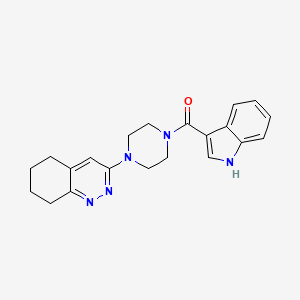
(3-((2-甲基嘧啶-4-基)氧基)哌啶-1-基)(吡啶-4-基)甲甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone” is a complex organic molecule that contains a piperidine ring and pyrimidine ring structures . Piperidine is a common structure in many pharmaceuticals . Pyrimidine is also a significant structure found in many biological molecules, including the nucleic acids DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a pyridine ring (a six-membered ring with one nitrogen atom) .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the nitrogen-containing rings and the carbonyl group. These functional groups are often sites of reactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the overall shape of the molecule, and its charge distribution would influence properties like solubility, melting point, and reactivity .科学研究应用
Anticancer Research
Piperidine derivatives have been identified as potential anticancer agents. The piperidine nucleus is a common feature in many pharmacophores, and its derivatives can exhibit a wide range of biological activities. In the context of cancer research, compounds with a piperidine moiety have been studied for their antiproliferative and antimetastatic effects on various types of cancers .
Antimicrobial and Antifungal Applications
The structural features of piperidine-based compounds contribute to their use as antimicrobial and antifungal agents. Their ability to interact with microbial cell membranes or interfere with essential biological pathways makes them valuable in the development of new antimicrobial therapies .
Analgesic and Anti-inflammatory Properties
Compounds containing piperidine structures are known to possess analgesic and anti-inflammatory properties. This makes them useful in the development of new pain relief medications and anti-inflammatory drugs .
Neurodegenerative Disease Treatment
The piperidine ring system is also explored for its potential in treating neurodegenerative diseases such as Alzheimer’s. Piperidine derivatives can act on various neurological pathways, offering hope for new therapeutic approaches .
Cardiovascular Disease Management
Piperidine compounds have shown promise in the management of cardiovascular diseases. They can modulate blood pressure and have been investigated for their antihypertensive effects .
Psychiatric Disorder Medication
Due to their impact on neurotransmitter systems, piperidine derivatives are being studied for their potential use in psychiatric disorder medications, particularly as antipsychotic agents .
Antiviral and Antimalarial Research
The versatility of piperidine derivatives extends to antiviral and antimalarial research. Their structural adaptability allows for the development of compounds that can inhibit viral replication or the lifecycle of malaria parasites .
Protein Kinase Inhibition
Piperidine derivatives have been identified as selective inhibitors of protein kinases, such as Protein Kinase B (Akt), which is a key player in cell signaling pathways regulating growth and survival. This application is particularly relevant in the development of targeted cancer therapies .
未来方向
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. This could involve testing it against various biological targets, studying its pharmacokinetics and toxicity, and eventually, if results are promising, testing it in clinical trials .
属性
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-18-9-6-15(19-12)22-14-3-2-10-20(11-14)16(21)13-4-7-17-8-5-13/h4-9,14H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKUILIUXWLDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2859351.png)
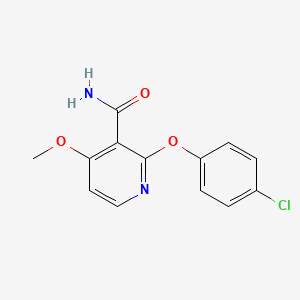
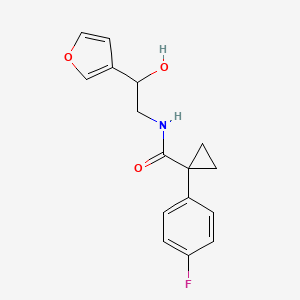

![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2859358.png)
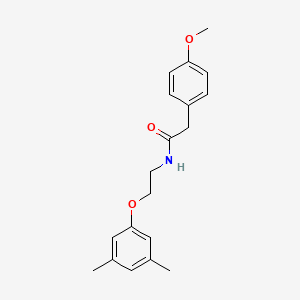
![N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/no-structure.png)

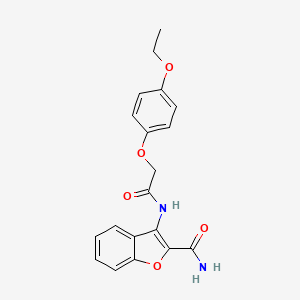
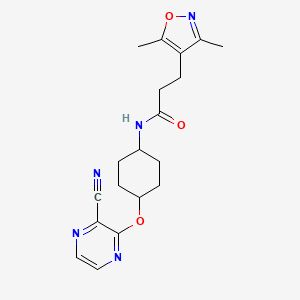
![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)

![2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole](/img/structure/B2859371.png)
